N-(4-fluorobenzyl)-2-methyl-4-nitroaniline
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Overview
Description
N-(4-FLUOROBENZYL)-N-(2-METHYL-4-NITROPHENYL)AMINE is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a fluorobenzyl group and a methyl-nitrophenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROBENZYL)-N-(2-METHYL-4-NITROPHENYL)AMINE typically involves the reaction of 4-fluorobenzylamine with 2-methyl-4-nitrobenzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, followed by reduction to form the desired amine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROBENZYL)-N-(2-METHYL-4-NITROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
N-(4-FLUOROBENZYL)-N-(2-METHYL-4-NITROPHENYL)AMINE may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROBENZYL)-N-(2-METHYL-4-NITROPHENYL)AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROBENZYL)-N-(2-METHYLPHENYL)AMINE: Lacks the nitro group, which may affect its reactivity and applications.
N-(4-CHLOROBENZYL)-N-(2-METHYL-4-NITROPHENYL)AMINE: Substitution of fluorine with chlorine may alter its chemical properties.
N-(4-FLUOROBENZYL)-N-(2-ETHYL-4-NITROPHENYL)AMINE: The presence of an ethyl group instead of a methyl group may influence its behavior in reactions.
Uniqueness
N-(4-FLUOROBENZYL)-N-(2-METHYL-4-NITROPHENYL)AMINE is unique due to the specific combination of fluorobenzyl and methyl-nitrophenyl groups, which may impart distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C14H13FN2O2 |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C14H13FN2O2/c1-10-8-13(17(18)19)6-7-14(10)16-9-11-2-4-12(15)5-3-11/h2-8,16H,9H2,1H3 |
InChI Key |
JMJQZLQCULKEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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